Potency vs. First-Generation DGKα Inhibitors
For researchers transitioning from early-generation pharmacological tools, DGKα-IN-7 represents a substantial improvement in target engagement. Compared to the historical inhibitors R59022 and ritanserin, which exhibit IC50 values of 19.7 µM and ~15 µM respectively, DGKα-IN-7 has a reported IC50 of 6.225 nM [1]. This represents a roughly 2400-fold increase in biochemical potency against purified DGKα.
| Evidence Dimension | Biochemical potency against purified DGKα |
|---|---|
| Target Compound Data | IC50 = 6.225 nM |
| Comparator Or Baseline | R59022 (IC50 = 19.7 µM); Ritanserin (IC50 ≈ 15 µM) |
| Quantified Difference | ~2400-fold to 3200-fold more potent than R59022 and ritanserin, respectively. |
| Conditions | Purified DGKα in vitro assay (TargetMol datasheet conditions vs. published literature conditions for comparators) |
Why This Matters
The massive difference in potency allows for complete suppression of DGKα activity at low concentrations, minimizing non-specific effects that plague experiments with micromolar-weak inhibitors.
- [1] Boroda, S. et al. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists. Biochem. Pharmacol. 2017, 123, 29-39. View Source
